3-(Benzyloxy)-5-bromobenzaldehyde

Catalog No.
S6629271
CAS No.
283170-47-8
M.F
C14H11BrO2
M. Wt
291.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Benzyloxy)-5-bromobenzaldehyde

CAS Number

283170-47-8

Product Name

3-(Benzyloxy)-5-bromobenzaldehyde

IUPAC Name

3-bromo-5-phenylmethoxybenzaldehyde

Molecular Formula

C14H11BrO2

Molecular Weight

291.14 g/mol

InChI

InChI=1S/C14H11BrO2/c15-13-6-12(9-16)7-14(8-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

HJXNNMNSTYFXGX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C=O)Br

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C=O)Br

3-(Benzyloxy)-5-bromobenzaldehyde is an aromatic aldehyde characterized by a benzyloxy group (OCH₂Ph) at the 3-position and a bromine atom (Br) at the 5-position of a benzene ring with a formyl group (CHO) at the first position. This compound is notable for its potential utility in organic synthesis, particularly as an intermediate for more complex molecules. Its structure allows for various chemical transformations, making it a valuable compound in synthetic organic chemistry.

  • Potential skin and eye irritant: Wear appropriate personal protective equipment (PPE) like gloves and safety glasses when handling the compound.
  • Suspected respiratory irritant: Avoid inhalation and ensure proper ventilation when working with it.
  • Potential fire hazard: Organic compounds can be flammable. Handle with care and keep away from heat sources.
Due to its functional groups:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
    3 Benzyloxy 5 bromobenzaldehyde+Nu H3 Benzyloxy 5 Nu C6H4CHO+HBr\text{3 Benzyloxy 5 bromobenzaldehyde}+\text{Nu H}\rightarrow \text{3 Benzyloxy 5 Nu C}_6\text{H}_4\text{CHO}+\text{HBr}
  • Aldol Condensation: The aldehyde group can undergo aldol condensation with another aldehyde or ketone in the presence of a base catalyst, generating β-hydroxycarbonyl compounds.
  • Reduction: The aldehyde functionality can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄).
    3 Benzyloxy 5 bromobenzaldehyde+NaBH43 Benzyloxy 5 CH2OH C6H4CH2OH\text{3 Benzyloxy 5 bromobenzaldehyde}+\text{NaBH}_4\rightarrow \text{3 Benzyloxy 5 CH}_2\text{OH C}_6\text{H}_4\text{CH}_2\text{OH}

While specific biological activities of 3-(Benzyloxy)-5-bromobenzaldehyde are not extensively documented, compounds with similar structures have shown various biological properties, including antimicrobial and anti-inflammatory activities. For instance, derivatives of benzaldehyde have been explored for their potential to inhibit enzymes involved in inflammatory pathways.

The synthesis of 3-(Benzyloxy)-5-bromobenzaldehyde typically involves:

  • Bromination of Benzaldehyde: Starting from benzaldehyde, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom.
  • O-Benzylation: The introduction of the benzyloxy group can be performed through O-benzylation reactions using benzyl bromide and a base such as potassium carbonate.
  • Purification: The crude product is purified via recrystallization or column chromatography to obtain the desired compound in high purity.

3-(Benzyloxy)-5-bromobenzaldehyde serves as an important intermediate in:

  • Organic Synthesis: It is utilized to create more complex organic molecules, particularly in pharmaceutical chemistry.
  • Material Science: Its derivatives may find applications in developing novel materials with specific electronic or optical properties.
  • Medicinal Chemistry: Potential use in synthesizing compounds that exhibit biological activity against various diseases.

Several compounds share structural similarities with 3-(Benzyloxy)-5-bromobenzaldehyde. Here are notable examples:

Compound NameKey FeaturesUniqueness
4-(Benzyloxy)benzaldehydeLacks bromine substituentLess reactive due to absence of halogen
3-Bromo-4-hydroxybenzaldehydeContains hydroxyl group instead of benzyloxyDifferent reactivity profile due to hydroxyl
4-(Benzyloxy)-2-bromobenzaldehydeBromine at the second positionAffects chemical behavior and reactivity
3-BenzyloxybenzaldehydeNo halogen presentMore stable but less versatile

Uniqueness

3-(Benzyloxy)-5-bromobenzaldehyde is unique due to its combination of both a benzyloxy group and a bromine atom on the benzene ring. This distinct arrangement imparts specific reactivity that can be exploited in various synthetic applications, setting it apart from similar compounds .

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Exact Mass

289.99424 g/mol

Monoisotopic Mass

289.99424 g/mol

Heavy Atom Count

17

Dates

Modify: 2023-11-23

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